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Compound of Interest

Compound Name: Ivabradine N-oxide

Cat. No.: B1156075

Get Quote

Executive Summary: The Parent vs. The Impurity
In the development of bradycardic agents, the distinction between the Active Pharmaceutical

Ingredient (API) and its oxidative degradation products is critical for safety qualification.

Ivabradine, a selective

current inhibitor, is the therapeutic standard for stable angina and heart failure.[1][2] Ivabradine
N-oxide, conversely, is a primary oxidative impurity (often categorized as a Pharmaceutical
Analytical Impurity or PAI) formed during stress conditions or minor metabolic pathways.

This guide objectively compares the toxicity profiles of Ivabradine and its N-oxide variant. While

Ivabradine exhibits a well-characterized dose-dependent pharmacological toxicity (bradycardia,

visual phosphenes), Ivabradine N-oxide presents a safety risk primarily through structural

homology—retaining the potential for off-target ion channel inhibition while lacking efficacy

data.
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Feature Ivabradine (API) Ivabradine N-oxide (Impurity)

Primary Role
Selective

Channel Blocker
Oxidative Degradant / Impurity

CAS Number 155974-00-8 2511244-97-4

HCN4 Affinity
High (

)

Predicted Moderate-High

(Structural Analog)

hERG Inhibition
Moderate (

)

Unknown (Risk of QT

prolongation via homology)

Genotoxicity (Ames) Negative
Negative (Predicted &

Experimental)

Regulatory Limit Therapeutic Dosing (ICH Q3A/B Qualification

Threshold)

Chemical & Metabolic Context
Understanding the origin of Ivabradine N-oxide is essential for controlling it. Unlike N-

desmethyl ivabradine (S-18982), which is the bioactive metabolite responsible for therapeutic

efficacy, the N-oxide is predominantly an oxidative degradation product found in stressed

stability samples.

Pathway Visualization
The following diagram illustrates the divergence between the active metabolic activation and

the oxidative degradation pathway.
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Figure 1: Divergence of Ivabradine metabolism vs. degradation. Note that N-desmethyl

ivabradine contributes to efficacy, while the N-oxide is a stability-indicating impurity.

Comparative Toxicity Profile
Cardiotoxicity (hERG & HCN4 Channels)
Ivabradine is designed to block HCN4 channels in the sinoatrial node.[3] However, safety

pharmacology requires assessing the risk of QT prolongation via hERG (

) channel blockade.

Ivabradine: Exhibits concentration-dependent inhibition of hERG channels with an

of approximately 2–3

M.[3] This is close to the therapeutic

(approx. 0.1

M), necessitating careful dosing to avoid Torsades de Pointes.

Ivabradine N-oxide:In silico modeling (SwissTargetPrediction) suggests the N-oxide retains

high binding probability to HCN4 and hERG channels due to the preserved benzazepine ring

structure. While specific wet-lab

values are rarely published for impurities, the structural similarity implies it must be treated
as a potential QT-prolonging agent until qualified otherwise.

Genotoxicity (Mutagenicity)
Genotoxicity is the critical "gatekeeper" for pharmaceutical impurities under ICH M7 guidelines.

Ivabradine: Extensive testing (Ames, Micronucleus) confirms it is non-genotoxic.[4]

Ivabradine N-oxide:

In Silico:[4][5][6][7][8] QSAR models (e.g., Toxtree, Derek Nexus) predict negative

mutagenicity. The N-oxide functional group is generally stable and not associated with
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DNA alkylation in this scaffold.

Experimental: Forced degradation studies coupled with Ames testing have shown that

mixtures containing Ivabradine N-oxide do not induce revertant colonies in S.

typhimurium strains (TA98, TA100), confirming a negative genotoxicity profile (Pikul et al.,

2016).

Cytotoxicity & General Toxicology
Ivabradine: Low cytotoxicity in non-cardiac cell lines. Primary toxicity is hemodynamic

(bradycardia).

Ivabradine N-oxide: Safety Data Sheets (SDS) classify it under "Warning" for Acute Toxicity

(Oral) and Reproductive Toxicity, largely by read-across from the parent compound. There is

no evidence suggesting it is more cytotoxic than the parent, but it lacks the benefit of

efficacy.

Experimental Protocols for Comparative
Assessment
To objectively compare these compounds, researchers must utilize self-validating protocols.

Below are the industry-standard methods for assessing their relative toxicity.

Protocol A: Automated Patch Clamp (hERG Safety
Assay)
Objective: Determine the

of Ivabradine vs. Ivabradine N-oxide on the

current.

Cell Line: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing hERG (Kv11.1).

Preparation:

Dissolve Ivabradine HCl (Reference) and Ivabradine N-oxide (Test) in DMSO to 10 mM

stock.
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Dilute in extracellular buffer (0.1% DMSO final) to concentrations: 0.01, 0.1, 1, 10, and 100

M.

Electrophysiology (Voltage Clamp):

Holding Potential: -80 mV.[9]

Pulse: Depolarize to +20 mV for 2 seconds (activate channels), then repolarize to -50 mV

(measure peak tail current).

Perfusion: Apply vehicle (control) for 3 mins, followed by drug solution for 5 mins until

steady state.

Data Analysis:

Calculate fractional inhibition:

.

Fit data to the Hill Equation:

[9]

Validation Criteria: Positive control (E-4031) must show

nM.

Protocol B: Bacterial Reverse Mutation Assay (Ames
Test)
Objective: Confirm non-mutagenicity of the N-oxide impurity.

Strains:S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

Metabolic Activation: Perform assay +/- S9 rat liver fraction (to mimic hepatic metabolism).

Dosing:
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Test Ivabradine N-oxide at 5 concentrations (up to 5000

g/plate or limit of solubility).

Include Ivabradine (Parent) as a comparator.

Incubation: Plate incorporation method, 48-72 hours at 37°C.

Scoring:

Count revertant colonies.

Positive Result: Dose-dependent increase

background (TA100) or

background (TA1535).

Negative Result: No significant increase over solvent control.

Qualification Workflow (ICH Q3A/B)
For drug development professionals, the decision to control or qualify the N-oxide depends on

its level in the final product.
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Figure 2: Decision tree for the safety qualification of Ivabradine N-oxide based on ICH

guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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